2-(2-(9H-Carbazol-9-yl)ethyl)-1,3,6,2-dioxazaborocane
Overview
Description
2-(2-(9H-Carbazol-9-yl)ethyl)-1,3,6,2-dioxazaborocane is a complex organic compound that features a carbazole moiety linked to a dioxazaborocane ring
Scientific Research Applications
2-(2-(9H-Carbazol-9-yl)ethyl)-1,3,6,2-dioxazaborocane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical research.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells .
Mechanism of Action
Target of Action
It is described as an acrylate-based conducting polymer with carbazole as an electron-donating pendant group .
Mode of Action
The compound 2-(2-(9H-Carbazol-9-yl)ethyl)-1,3,6,2-dioxazaborocane interacts with its targets by acting as a charge transporting material . It exhibits high charge carrier mobility and photochemical stability .
Biochemical Pathways
Its high charge carrier mobility and photochemical stability suggest that it may influence pathways related to electron transport and photochemical reactions .
Result of Action
Its role as a charge transporting material suggests that it may influence cellular processes related to electron transport .
Action Environment
Given its high thermal and electroluminescent properties , factors such as temperature and light exposure could potentially influence its action.
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(9H-Carbazol-9-yl)ethyl)-1,3,6,2-dioxazaborocane typically involves the reaction of 9H-carbazole with ethyl bromoacetate to form 2-(9H-carbazol-9-yl)ethyl acetate. This intermediate is then reacted with boronic acid derivatives under controlled conditions to form the final dioxazaborocane structure. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2-(9H-Carbazol-9-yl)ethyl)-1,3,6,2-dioxazaborocane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carbazole moiety, using reagents like sodium hydride and alkyl halides
Common Reagents and Conditions
Common reagents used in these reactions include dichloromethane as a solvent, triethylamine as a catalyst, and various oxidizing and reducing agents. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carbazole derivatives with additional oxygen-containing functional groups, while reduction reactions may produce simpler hydrocarbon derivatives.
Comparison with Similar Compounds
Similar Compounds
- 2-(9H-Carbazol-9-yl)ethyl acrylate
- 9-Vinylcarbazole
- 9H-Carbazole-9-ethanol
Uniqueness
Compared to similar compounds, 2-(2-(9H-Carbazol-9-yl)ethyl)-1,3,6,2-dioxazaborocane stands out due to its unique dioxazaborocane ring, which imparts distinct electronic and structural properties. This makes it particularly valuable in applications requiring high charge carrier mobility and stability .
Properties
IUPAC Name |
2-(2-carbazol-9-ylethyl)-1,3,6,2-dioxazaborocane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BN2O2/c1-3-7-17-15(5-1)16-6-2-4-8-18(16)21(17)12-9-19-22-13-10-20-11-14-23-19/h1-8,20H,9-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNGIVLLERALTLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCNCCO1)CCN2C3=CC=CC=C3C4=CC=CC=C42 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30626611 | |
Record name | 9-[2-(1,3,6,2-Dioxazaborocan-2-yl)ethyl]-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30626611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
501014-45-5 | |
Record name | 9-[2-(Tetrahydro-4H-1,3,6,2-dioxazaborocin-2-yl)ethyl]-9H-carbazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=501014-45-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-[2-(1,3,6,2-Dioxazaborocan-2-yl)ethyl]-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30626611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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